Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate
CAS No.: 2091796-40-4
Cat. No.: VC11674863
Molecular Formula: C9H7BrF2O3
Molecular Weight: 281.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091796-40-4 |
|---|---|
| Molecular Formula | C9H7BrF2O3 |
| Molecular Weight | 281.05 g/mol |
| IUPAC Name | methyl 5-bromo-2,3-difluoro-4-methoxybenzoate |
| Standard InChI | InChI=1S/C9H7BrF2O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3 |
| Standard InChI Key | INSGYEXZOJENAH-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1F)F)C(=O)OC)Br |
| Canonical SMILES | COC1=C(C=C(C(=C1F)F)C(=O)OC)Br |
Introduction
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C9H7BrF2O3 and a molecular weight of 281.05 g/mol . It is classified as a benzoate ester, featuring a methoxy group and halogen substituents (bromine and fluorine) on the aromatic ring. This unique combination of functional groups contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agrochemicals.
Synthesis
The synthesis of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate typically involves the esterification of 5-bromo-2,3-difluoro-4-methoxybenzoic acid with methanol. This reaction is usually catalyzed by sulfuric acid and conducted under reflux conditions to ensure complete conversion to the ester. Industrial methods may adapt this process for larger-scale production, optimizing yield and purity through various purification techniques such as recrystallization or distillation.
Applications and Research Findings
Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate exhibits potential biological activities, including effectiveness against various microbial strains and possible anticancer properties. Preliminary studies suggest that the presence of halogen atoms may enhance its binding affinity to biological targets, making it a valuable candidate for further investigation in drug development.
Comparison with Similar Compounds
| Compound Name | Key Differences |
|---|---|
| Methyl 5-bromo-2-hydroxy-4-methoxybenzoate | Contains a hydroxyl group instead of fluorine atoms, affecting reactivity. |
| Methyl 3-bromo-4-methoxybenzoate | Different bromine substitution pattern; alters chemical properties significantly. |
| Ethyl 5-bromo-2,3-difluoro-4-methoxybenzoate | Similar structure but with an ethyl group; may exhibit different solubility. |
| Methyl 5-bromo-2,4-difluorobenzoate | Different fluorine substitution pattern; impacts biological activity. |
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